
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinolinone structure. Common reagents used in this synthesis include trifluoromethyl aniline, ketones, and catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Used in the development of new materials with enhanced properties
作用機序
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to increased potency and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical and biological properties.
Quinolinone derivatives: Compounds with similar quinolinone structures but different substituents can have varying biological activities
Uniqueness
The unique combination of the trifluoromethyl group and the quinolinone structure in 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one makes it distinct from other compounds.
特性
分子式 |
C16H12F3NO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2 |
InChIキー |
TXMXXCKHPPCYKS-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


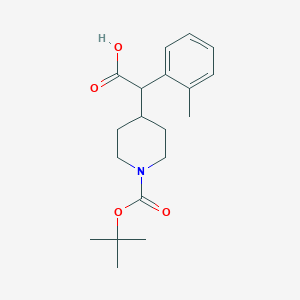


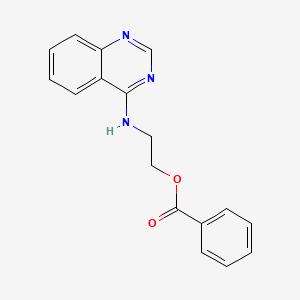
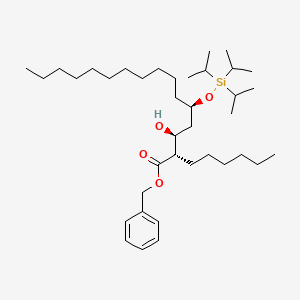


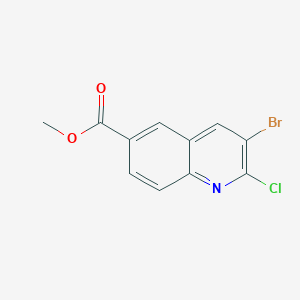
![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)

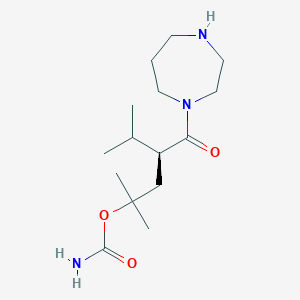

![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)
![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)
